molecular formula C16H12N4 B14495682 3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole CAS No. 64640-80-8

3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole

Cat. No.: B14495682
CAS No.: 64640-80-8
M. Wt: 260.29 g/mol
InChI Key: SYAVRLZZALORHC-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole is a heterocyclic compound that features a unique structure combining an indole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form the pyrazole ring, followed by the condensation with an indole derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst loading, is crucial for achieving cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole is unique due to its specific combination of indole and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

CAS No.

64640-80-8

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-(3-pyridin-4-yl-1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C16H12N4/c1-2-4-14-12(3-1)13(10-18-14)16-9-15(19-20-16)11-5-7-17-8-6-11/h1-10,18H,(H,19,20)

InChI Key

SYAVRLZZALORHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

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